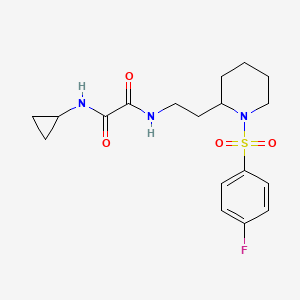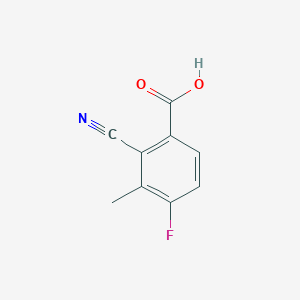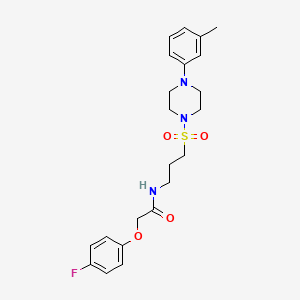
2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a phenoxy group, a piperazine moiety, and an acetamide group, which are common in medicinal chemistry for their potential biological activities.
Synthesis Analysis
The synthesis of related N-phenoxypropylacetamide derivatives, as discussed in the first paper, involves the preparation of compounds with antiulcer activity . These compounds were synthesized and tested for their ability to both reduce gastric acid secretion and protect the stomach lining. The second paper describes the synthesis of novel acetamide compounds using 3-fluoro-4-cyanophenol as a starting material, followed by characterization through elemental analysis, IR, and 1H NMR . The third paper details the synthesis of a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution with various electrophiles . These methods provide insight into the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify functional groups and confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide to ensure the correct synthesis and to understand the spatial arrangement of its atoms and functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include the formation of amide bonds and the introduction of sulfonyl and phenoxy groups . These reactions are crucial for imparting the desired pharmacological properties to the compounds. The reactivity of the compound would likely involve similar chemical transformations, which could be explored to modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of a fluorophenoxy group, for example, could affect the compound's lipophilicity and its ability to interact with biological targets . The piperazine moiety is known to be a versatile linker in drug molecules, which can impact the compound's conformational flexibility and pharmacokinetics . Understanding these properties is essential for predicting the behavior of the compound in biological systems and for optimizing its pharmacological profile.
Scientific Research Applications
Synthesis and Anti-Tumor Activities
Compounds related to 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide have shown potential in anti-tumor activities. For example, a study on the synthesis of novel isoxazole compounds, which are structurally related, demonstrated that some of these compounds exhibited significant anti-tumor activities (Qi Hao-fei, 2011).
Synthesis and Antibacterial Activities
Another area of application is in the synthesis of derivatives with antibacterial properties. A study on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives found that some of these compounds, which are structurally similar, showed better antibacterial activities (Wu Qi, 2014).
Drug Development
In the field of drug development, derivatives of this compound are explored for their potential as calcium-channel blockers and antihypertensive agents. Research on 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds, which share a similar structural framework, indicated that some compounds were more potent than traditional drugs in this category (J. R. Shanklin et al., 1991).
Imaging and Diagnostics
In imaging and diagnostics, compounds like 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide are used in the development of imaging agents. For instance, [18F]DASA-23, a related compound, was developed for imaging tumor glycolysis through the non-invasive measurement of pyruvate kinase M2 (C. Beinat et al., 2017).
Antibacterial and Antifungal Applications
Several derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds showed significant biological activities, indicating their potential use in treating various infections (G. Khan et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-18-4-2-5-20(16-18)25-11-13-26(14-12-25)31(28,29)15-3-10-24-22(27)17-30-21-8-6-19(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPKPKVNYNOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

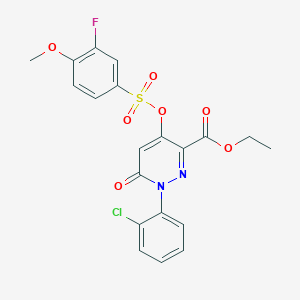
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
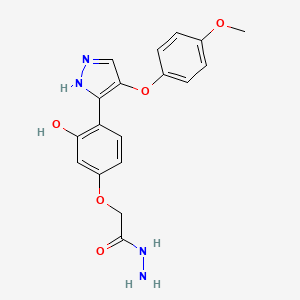
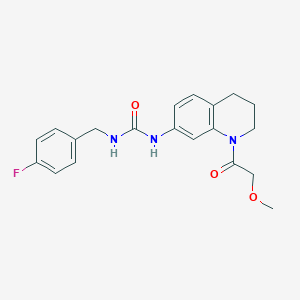
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
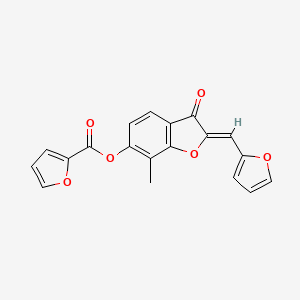
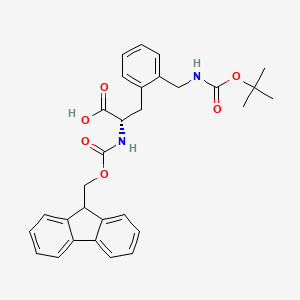
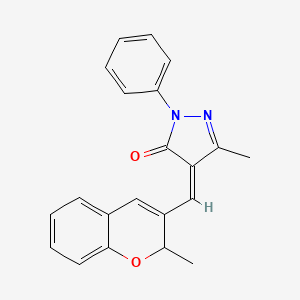
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
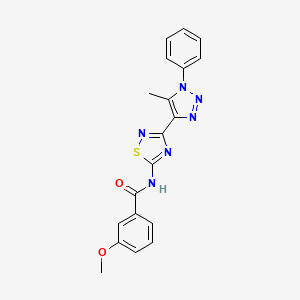
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
